molecular formula C19H17N3O2S B2830339 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-29-3

10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2830339
CAS No.: 883961-29-3
M. Wt: 351.42
InChI Key: GENGRQLNQQLTPS-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimido[4,5-b]quinolines, which are heterocyclic compounds. These compounds are known for their diverse biological activities .


Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized through multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .


Molecular Structure Analysis

The compound has a complex structure with a pyrimido[4,5-b]quinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline .


Chemical Reactions Analysis

The chemical reactions of pyrimido[4,5-b]quinolines can vary depending on the substituents present in the molecule. They can undergo various reactions such as cyclization and multi-component reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and substituents. Unfortunately, specific information about this compound is not available .

Scientific Research Applications

Hydrogen Bonding and Geometrical Change

The compound 10-(4- tert -Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, closely related to the queried chemical, demonstrates significant changes in bond lengths within its structure due to hydrogen bonding at the pyrimidine ring. This indicates a potential for redox reactions, highlighting its relevance in studying flavoenzyme models (Kawai, Kunitomo, & Ohno, 1996).

Synthesis of Derivatives

Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives have been synthesized from a one-pot condensation process involving 1-methyl barbituric acid and aromatic aldehydes. This synthesis process utilizes a bis[7-tert-butyl-2-anilinotropone] Ti complex, demonstrating the compound's versatility in generating structurally complex molecules (Damavandi & Sandaroos, 2012).

Catalyzed Synthesis of Heterocyclic Compounds

The L-proline-catalyzed synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones via a four-component sequential reaction showcases an "on water" protocol that is environmentally friendly and efficient. This method illustrates the compound's utility in creating complex heterocyclic ortho-quinones, emphasizing its significance in green chemistry (Rajesh, Bala, Perumal, & Menéndez, 2011).

Oxidation of Amines to Carbonyl Compounds

5-Deazaflavin, closely related to the queried compound, has been shown to oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is automatically recycled, highlights a potential application in organic synthesis and transformation processes (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

Corrosion Inhibition

A study on 5-arylpyrimido-[4,5-b]quinoline-diones revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application underscores the potential industrial relevance of such compounds in protecting metal surfaces, combining experimental and theoretical approaches to understand their inhibitory mechanism (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Properties

IUPAC Name

10-methyl-3-propyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-10-22-17(14-9-6-11-25-14)20-18-15(19(22)24)16(23)12-7-4-5-8-13(12)21(18)2/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENGRQLNQQLTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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